4-Hydroxy-N-despropyl N-tert-Butyloxycarbonyl Ropivacaine
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Overview
Description
4-Hydroxy-N-despropyl N-tert-Butyloxycarbonyl Ropivacaine is a derivative of ropivacaine, a long-acting local anesthetic used in various medical procedures This compound is characterized by the presence of a hydroxy group, a despropyl group, and a tert-butyloxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N-despropyl N-tert-Butyloxycarbonyl Ropivacaine typically involves multiple steps:
Starting Material: The synthesis begins with ropivacaine or a suitable precursor.
Hydroxylation: Introduction of the hydroxy group can be achieved through hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide in the presence of a catalyst.
Despropylation: The despropylation step involves the removal of the propyl group, which can be accomplished using reagents like lithium aluminum hydride or other reducing agents.
tert-Butyloxycarbonyl Protection:
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for higher yields and purity, using industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyloxycarbonyl group can be substituted with other protective groups or functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Tert-butyl chloroformate, triethylamine, and other nucleophiles.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Regeneration of hydroxy derivatives.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-N-despropyl N-tert-Butyloxycarbonyl Ropivacaine has several scientific research applications:
Chemistry: Used as a model compound to study the effects of structural modifications on the pharmacological properties of local anesthetics.
Biology: Investigated for its potential effects on nerve cells and pain pathways.
Medicine: Explored for its potential use as a local anesthetic with modified properties, such as altered duration of action or reduced toxicity.
Mechanism of Action
The mechanism of action of 4-Hydroxy-N-despropyl N-tert-Butyloxycarbonyl Ropivacaine involves blocking sodium channels in nerve cells, similar to other local anesthetics. This prevents the initiation and propagation of nerve impulses, leading to a loss of sensation in the targeted area. The modifications in its structure may influence its binding affinity and duration of action.
Comparison with Similar Compounds
Similar Compounds
Ropivacaine: The parent compound, widely used as a local anesthetic.
Bupivacaine: Another long-acting local anesthetic with similar properties.
Lidocaine: A shorter-acting local anesthetic with a different structural profile.
Uniqueness
4-Hydroxy-N-despropyl N-tert-Butyloxycarbonyl Ropivacaine is unique due to its specific structural modifications, which can influence its pharmacokinetics and pharmacodynamics. These modifications may result in altered duration of action, reduced toxicity, or other beneficial properties compared to its parent compound and other similar anesthetics.
Properties
CAS No. |
1391053-93-2 |
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Molecular Formula |
C19H28N2O4 |
Molecular Weight |
348.443 |
IUPAC Name |
tert-butyl (2S)-2-[(4-hydroxy-2,6-dimethylphenyl)carbamoyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H28N2O4/c1-12-10-14(22)11-13(2)16(12)20-17(23)15-8-6-7-9-21(15)18(24)25-19(3,4)5/h10-11,15,22H,6-9H2,1-5H3,(H,20,23)/t15-/m0/s1 |
InChI Key |
IHMIBONFSMMQPV-HNNXBMFYSA-N |
SMILES |
CC1=CC(=CC(=C1NC(=O)C2CCCCN2C(=O)OC(C)(C)C)C)O |
Synonyms |
(2S)-4-Hydroxy-2-[[(2,6-dimethylphenyl)amino]carbonyl]-1-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester |
Origin of Product |
United States |
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